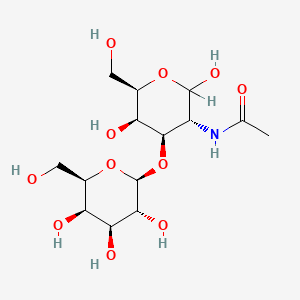

beta-D-Galp-(1->3)-D-GalpNAc

Description

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQPEDMEOBLSQB-UITYFYQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943264 | |

| Record name | Galacto-N-biose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20972-29-6 | |

| Record name | 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galacto-N-biose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Thomsen-Friedenreich Antigen: A Comprehensive Technical Guide to its Discovery, History, and Significance in Disease

Abstract

The Thomsen-Friedenreich (TF) antigen, a deceptively simple disaccharide, has journeyed from a curious observation in blood banking to a focal point in oncology and immunology. This technical guide provides an in-depth exploration of the TF antigen, from its historical discovery to its intricate role in cancer biology. We will delve into its biochemical structure, the complexities of its biosynthesis and masking in normal tissues, and the molecular aberrations that lead to its exposure in a vast majority of human carcinomas. This guide will further detail the methodologies for its detection and the profound implications of its expression in disease progression, diagnosis, and as a promising target for novel therapeutics.

A Serendipitous Discovery: The History of the Thomsen-Friedenreich Antigen

The story of the Thomsen-Friedenreich antigen begins not in a cancer research laboratory, but in the realm of hematology. In 1927, Oluf Thomsen made a peculiar observation of "panagglutination," a phenomenon where red blood cells from a single individual were agglutinated by all human sera, regardless of blood type.[1] This puzzling reactivity was later investigated in detail by his student, V. Friedenreich, who in 1930, demonstrated that this panagglutination was due to the exposure of a "hidden" receptor on the erythrocyte surface after contamination with certain bacteria.[1] He correctly deduced that bacterial enzymes, later identified as neuraminidases, were responsible for unmasking this cryptic antigen.[2] This newly revealed structure was aptly named the Thomsen-Friedenreich or T antigen. For decades, the TF antigen remained largely a curiosity within blood banking and microbiology.

It was the pioneering work of Georg F. Springer in the mid-20th century that catapulted the TF antigen into the forefront of cancer research. Springer and his colleagues discovered that the TF antigen is not just a bacterially-induced artifact but is also endogenously expressed on the surface of a vast majority of human carcinoma cells, including those of the breast, colon, and lung.[3][4] This established the TF antigen as a so-called "pancarcinoma-associated antigen" or "oncofetal antigen," as it is typically masked in healthy adult tissues but becomes exposed during malignant transformation.[5][6]

The Molecular Architecture and Biosynthesis of the TF Antigen

The Thomsen-Friedenreich antigen is a core 1 O-linked disaccharide with the structure Galactose β1-3 N-acetylgalactosamine (Galβ1-3GalNAc), which is alpha-linked to a serine or threonine residue on a polypeptide chain (Galβ1-3GalNAcα1-Ser/Thr).[5] This seemingly simple structure is a fundamental building block in the complex world of O-linked glycosylation.

The O-Linked Glycosylation Pathway: A Symphony of Enzymes

O-linked glycosylation is a post-translational modification that occurs in the Golgi apparatus, where a series of glycosyltransferases sequentially add sugar moieties to a growing glycan chain.[7][8] The biosynthesis of the TF antigen is a critical step in this pathway.

The process begins with the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue of a protein, forming the Tn antigen (GalNAcα1-Ser/Thr).[9] The key enzyme responsible for the synthesis of the TF antigen is the Core 1 β1,3-galactosyltransferase (C1GALT1), also known as T-synthase.[9] This enzyme transfers a galactose residue from UDP-galactose to the Tn antigen, forming the Core 1 structure, which is the TF antigen.[10]

For C1GALT1 to be active, it requires a unique molecular chaperone called Cosmc (Core 1 β1,3-galactosyltransferase-specific molecular chaperone).[11][12] Cosmc is an endoplasmic reticulum-resident protein that is essential for the correct folding and stability of C1GALT1.[13]

In normal, healthy cells, the TF antigen is typically not exposed on the cell surface. It serves as a precursor for the synthesis of more complex O-glycans.[7] This is achieved by the action of other glycosyltransferases, most notably sialyltransferases, which add sialic acid residues to the TF antigen, effectively "masking" it from recognition.[4]

The Unmasking in Cancer: A Tale of Aberrant Glycosylation

The exposure of the TF antigen on the surface of cancer cells is a hallmark of aberrant glycosylation.[4] This unmasking can occur through several mechanisms:

-

Downregulation or dysfunction of sialyltransferases: Reduced activity of sialyltransferases prevents the addition of sialic acid residues, leaving the TF antigen exposed.[4]

-

Mutations or altered expression of C1GALT1 and Cosmc: While less common, mutations in the C1GALT1 or COSMC genes can lead to a dysfunctional T-synthase and an accumulation of the precursor Tn antigen, which can also be a tumor-associated antigen.[13] Altered expression levels of these enzymes can also disrupt the delicate balance of O-linked glycosylation.

-

Changes in the Golgi environment: The efficiency of glycosylation can be influenced by the pH and ion concentrations within the Golgi apparatus, which can be altered in cancer cells.

The following diagram illustrates the biosynthetic pathway of the Thomsen-Friedenreich antigen and its subsequent masking in normal cells, highlighting the key enzymes involved.

Caption: Biosynthesis of the Thomsen-Friedenreich antigen.

The Role of the TF Antigen in Cancer Progression and Metastasis

The exposure of the TF antigen on the surface of cancer cells is not merely a passive biomarker; it actively contributes to tumor progression and metastasis. This is primarily mediated through its interaction with a family of carbohydrate-binding proteins called galectins.

The TF-Galectin-3 Axis: A Driver of Metastasis

Galectin-3 is a β-galactoside-binding lectin that is often overexpressed in cancer cells and in the tumor microenvironment.[14][15] It has a high affinity for the TF antigen. The interaction between cell surface TF antigen on cancer cells and galectin-3 leads to several pro-tumorigenic events:

-

Enhanced Cell Adhesion: Galectin-3 can act as a bridge between TF antigen-expressing cancer cells and the endothelial cells lining blood vessels, facilitating the adhesion of circulating tumor cells to the vessel wall, a critical step in metastasis.[14][16]

-

Tumor Cell Aggregation: By cross-linking TF antigen on adjacent cancer cells, galectin-3 promotes the formation of tumor cell emboli in the bloodstream. These aggregates are more resistant to the shear forces of circulation and have a higher metastatic potential.[17]

-

Anoikis Resistance: The binding of galectin-3 to TF antigen can trigger intracellular signaling pathways that protect cancer cells from anoikis, a form of programmed cell death that normally occurs when cells detach from the extracellular matrix.[15]

The following diagram illustrates the proposed signaling pathway initiated by the interaction of the TF antigen with galectin-3, leading to enhanced cancer cell adhesion and survival.

Caption: Galectin-3 signaling pathway in cancer metastasis.

Methodologies for the Study of the Thomsen-Friedenreich Antigen

The detection and characterization of the TF antigen are crucial for both research and potential clinical applications. A variety of well-established techniques are employed for this purpose.

Detection of the TF Antigen

4.1.1. Lectin Histochemistry

The plant lectin, Peanut Agglutinin (PNA), has a high binding affinity for the terminal β-galactose residue of the TF antigen and is a widely used tool for its detection in tissue sections.[18]

4.1.2. Immunohistochemistry with Monoclonal Antibodies

Several monoclonal antibodies with high specificity for the TF antigen have been developed and are instrumental in its detection and characterization.[19] These antibodies offer greater specificity compared to PNA.

Experimental Protocol: Immunohistochemical Staining of TF Antigen in Paraffin-Embedded Tissues

This protocol provides a general guideline for the detection of the TF antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Reagents and Materials:

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

3% Hydrogen peroxide in methanol

-

Blocking buffer (e.g., 5% Normal Goat Serum in PBS)

-

Primary antibody (anti-TF monoclonal antibody or biotinylated PNA)

-

Biotinylated secondary antibody (if using an unconjugated primary antibody)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Immerse slides in 100% ethanol for 2 x 3 minutes.

-

Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat at 95-100°C for 20 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse with deionized water.

-

-

Blocking of Endogenous Peroxidase:

-

Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.

-

Rinse with PBS for 2 x 5 minutes.

-

-

Blocking of Non-specific Binding:

-

Incubate slides with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS for 3 x 5 minutes.

-

If using an unconjugated primary antibody, incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with PBS for 3 x 5 minutes.

-

Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse with PBS for 3 x 5 minutes.

-

-

Visualization:

-

Incubate slides with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

Isolation and Purification of TF-Antigen Specific Antibodies

Affinity chromatography is the gold standard for purifying antibodies with specificity for the TF antigen from complex mixtures such as serum.[20][21]

Experimental Protocol: Affinity Purification of Anti-TF Antibodies

This protocol describes a general procedure for the purification of anti-TF antibodies using a TF antigen-coupled affinity column.

Materials:

-

Serum or hybridoma supernatant containing anti-TF antibodies

-

Affinity column with immobilized TF antigen (e.g., synthetic TF-disaccharide coupled to a solid support)

-

Binding buffer (e.g., PBS, pH 7.4)

-

Wash buffer (e.g., PBS with 0.5 M NaCl, pH 7.4)

-

Elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Collection tubes

Procedure:

-

Column Equilibration:

-

Equilibrate the affinity column with 5-10 column volumes of binding buffer.

-

-

Sample Loading:

-

Clarify the antibody-containing sample by centrifugation or filtration.

-

Load the sample onto the equilibrated column at a slow flow rate to allow for efficient binding.

-

-

Washing:

-

Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound antibodies with elution buffer. Collect the eluate in fractions containing neutralization buffer to immediately neutralize the low pH.

-

-

Analysis and Storage:

-

Determine the protein concentration of the purified antibody fractions (e.g., by measuring absorbance at 280 nm).

-

Assess the purity and specificity of the antibodies by SDS-PAGE and ELISA, respectively.

-

Dialyze the purified antibodies against a suitable storage buffer (e.g., PBS) and store at -20°C or -80°C.

-

Clinical Significance and Future Perspectives

The widespread expression of the TF antigen on carcinomas, coupled with its restricted expression in normal tissues, makes it an attractive target for cancer diagnosis, prognosis, and therapy.

Diagnostic and Prognostic Marker

Numerous studies have shown a correlation between the expression of the TF antigen and poor prognosis in various cancers, including colorectal, breast, and lung cancer.[22] The presence of naturally occurring anti-TF antibodies in the serum of cancer patients has also been investigated as a potential prognostic marker, with higher levels often associated with a better outcome.[3][23]

Table 1: Expression of Thomsen-Friedenreich Antigen in Various Human Cancers

| Cancer Type | Approximate Percentage of TF Antigen Expression |

| Breast Carcinoma | ~90%[3] |

| Colorectal Carcinoma | ~60-90%[18][22] |

| Lung Adenocarcinoma | ~50-80% |

| Ovarian Carcinoma | ~70-90% |

| Prostate Carcinoma | ~80-90% |

| Bladder Carcinoma | ~50-70% |

| Gastric Carcinoma | ~60-80% |

Note: The reported percentages can vary depending on the study, detection method, and patient cohort.

Therapeutic Targeting of the TF Antigen

The tumor-specific nature of the TF antigen has spurred the development of various therapeutic strategies:

-

Monoclonal Antibody-Based Therapies: Humanized monoclonal antibodies targeting the TF antigen are being investigated for their potential to directly kill cancer cells or to deliver cytotoxic agents specifically to tumors.[24]

-

Cancer Vaccines: Vaccines designed to elicit a strong immune response against the TF antigen are in development, with the aim of training the patient's immune system to recognize and eliminate cancer cells.

-

CAR-T Cell Therapy: Chimeric antigen receptor (CAR)-T cell therapies targeting the TF antigen are a promising area of research, offering the potential for highly specific and potent anti-tumor immunity.

Conclusion

The Thomsen-Friedenreich antigen, once a mere curiosity of hematology, has emerged as a key player in the complex landscape of cancer biology. Its discovery and subsequent characterization have provided invaluable insights into the fundamental processes of glycosylation and the profound impact of its dysregulation in disease. As our understanding of the TF antigen's role in tumor progression deepens, so too does the potential for harnessing this knowledge to develop novel and effective strategies for the diagnosis and treatment of cancer. The journey of the TF antigen from a "hidden" receptor to a prominent therapeutic target is a testament to the power of scientific inquiry and the intricate connections that govern cellular life and disease.

References

- Glinsky, V. V., et al. (2001). The role of Thomsen-Friedenreich antigen in adhesion of human breast and prostate cancer cells to the endothelium. Cancer Research, 61(12), 4851-4857.

- Glinsky, V. V., et al. (2003). Intravascular metastatic cancer cell homotypic aggregation at the sites of primary attachment to the endothelium. Cancer Research, 63(13), 3805-3811.

- Duk, M., et al. (1998). Purification of human anti-TF (Thomsen-Friedenreich) and anti-Tn antibodies by affinity chromatography on glycophorin A derivatives and characterization of the antibodies by microtiter plate ELISA. Archivum immunologiae et therapiae experimentalis, 46(2), 69-77.

- Funasaka, T., et al. (2014). Galectin-3 in angiogenesis and metastasis. Glycobiology, 24(10), 885-891.

- Irimura, T., et al. (1999). The role of galectins in cancer metastasis.

- Breton, C., et al. (2006). The role of galectins in the host-pathogen interaction.

- Bremer, E. G. (2017). Treating Tissue Factor-Positive Cancers With Antibody-Drug Conjugates That Do Not Affect Blood Clotting. Molecular Cancer Therapeutics, 16(7), 1195-1205.

- Palumbo, J. S., et al. (2005). Role of tissue factor in cancer. Journal of thrombosis and haemostasis, 3(8), 1673-1681.

- Harvey, R. M., et al. (2011). Exposure of Thomsen-Friedenreich Antigen in Streptococcus pneumoniae Infection is Dependent on Pneumococcal Neuraminidase A. The Journal of infectious diseases, 204(9), 1436-1444.

-

Creative Biolabs. (n.d.). Biosynthesis of O-linked Glycoproteins. Retrieved from [Link]

-

ResearchGate. (n.d.). The diagram represents the O-glycosylation events that take place in.... Retrieved from [Link]

- Daniels, T. R., et al. (2021). Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents. Frontiers in immunology, 12, 646518.

-

OriGene. (n.d.). Immunohistochemistry(IHC) Protocol. Retrieved from [Link]

- Huang, X., et al. (2005). inhibition of tumor growth and metastasis by anti-tissue factor monoclonal antibodies blocking factor X activation. Cancer Research, 65(9 Supplement), 387.

-

Wikipedia. (2023, December 19). Thomsen–Friedenreich antigen. Retrieved from [Link]

- Kurtenkov, O. (2020). Profiling of Naturally Occurring Antibodies to the Thomsen-Friedenreich Antigen in Health and Cancer: The Diversity and Clinical Potential.

- Baldus, S. E., et al. (2000).

- Goletz, S., et al. (2003). Thomsen-Friedenreich antigen: the "hidden" tumor antigen. Advances in experimental medicine and biology, 535, 147-162.

-

Wikipedia. (2023, November 28). O-linked glycosylation. Retrieved from [Link]

- Kanitakis, J., et al. (1998). Differential expression of the cancer associated antigens T (Thomsen-Friedenreich) and Tn to the skin in primary and metastatic carcinomas.

- Morris, J. C., et al. (2014). Antibody targeting of TGF-β in cancer patients. Expert opinion on biological therapy, 14(2), 189-201.

- Eldesouki, R. E., et al. (2021). Identification and Targeting of Thomsen–Friedenreich and IL1RAP Antigens on Chronic Myeloid Leukemia Stem Cells Using Bi-Specific Antibodies. OncoTargets and therapy, 14, 609-621.

- Wang, Y., et al. (2019). Emerging Roles of the Unique Molecular Chaperone Cosmc in the Regulation of Health and Disease. International journal of molecular sciences, 20(22), 5735.

- Kurtenkov, O., et al. (2018). The Thomsen-Friedenreich Antigen-Specific Antibody Signatures in Patients with Breast Cancer.

-

Boster Biological Technology. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Retrieved from [Link]

-

Max Delbrück Center. (2003). Thomsen-Friedenreich antigen: the "hidden" tumor antigen. Retrieved from [Link]

- Hanisch, F. G., & Baldus, S. E. (1997). The Thomsen-Friedenreich (TF) antigen: a critical review on the structural, biosynthetic and histochemical aspects of a pancarcinoma-associated antigen.

-

National Center for Biotechnology Information. (2023, December 10). C1GALT1C1 C1GALT1 specific chaperone 1 [Homo sapiens (human)]. Retrieved from [Link]

-

GeneCards. (n.d.). C1GALT1C1 Gene - C1GALT1 Specific Chaperone 1. Retrieved from [Link]

- Ju, T., et al. (2022). Update on the role of C1GALT1 in cancer (Review). Oncology Letters, 23(2), 52.

-

OriGene. (n.d.). Immunohistochemistry Protocol for Paraffin-embedded Tissues. Retrieved from [Link]

- Sun, X., et al. (2021). C1GALT1 in health and disease (Review). International Journal of Molecular Medicine, 48(2), 143.

- Stickl, H. (1962). [Panagglutination. Huebener-Friedenreich-Thomsen phenomenon; T-agglutination, polyagglutination]. Deutsche medizinische Wochenschrift (1946), 87, 206-210.

- Yamagata, K., et al. (2018). Exposure of Thomsen-Friedenreich Antigen on the Renal Tubules of a Patient with Capnocytophaga Infection-induced Acute Kidney Injury. Internal medicine (Tokyo, Japan), 57(1), 81-85.

- Springer, G. F., & Tegtmeyer, H. (1981). Origin of anti-Thomsen-Friedenreich (T) and Tn agglutinins in man and in White Leghorn chicks.

- Hnasko, R. (2015). Purification of antibodies using affinity chromatography. Methods in molecular biology (Clifton, N.J.), 1312, 55-66.

- Clausen, H., et al. (1988). Monoclonal antibodies directed to the blood group A associated structure, galactosyl-A: specificity and relation to the Thomsen-Friedenreich antigen. Molecular immunology, 25(2), 199-204.

-

ResearchGate. (n.d.). Does anyone know a protocol for antigen-specific affinity purification of antibodies?. Retrieved from [Link]

-

Bioclone. (n.d.). Technology Antigen-Specific Affinity Purification of Antibodies. Retrieved from [Link]

Sources

- 1. Profiling of Naturally Occurring Antibodies to the Thomsen-Friedenreich Antigen in Health and Cancer: The Diversity and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure of Thomsen-Friedenreich Antigen in Streptococcus pneumoniae Infection is Dependent on Pneumococcal Neuraminidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Thomsen-Friedenreich Antigen-Specific Antibody Signatures in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hh.um.es [hh.um.es]

- 5. Thomsen–Friedenreich antigen - Wikipedia [en.wikipedia.org]

- 6. Thomsen-Friedenreich antigen: the "hidden" tumor antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 8. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Emerging Roles of the Unique Molecular Chaperone Cosmc in the Regulation of Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genecards.org [genecards.org]

- 13. C1GALT1C1 C1GALT1 specific chaperone 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Role of the interaction between galectin-3 and cell adhesion molecules in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galectin-3 in angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential expression of the cancer associated antigens T (Thomsen-Friedenreich) and Tn to the skin in primary and metastatic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monoclonal antibodies directed to the blood group A associated structure, galactosyl-A: specificity and relation to the Thomsen-Friedenreich antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Purification of human anti-TF (Thomsen-Friedenreich) and anti-Tn antibodies by affinity chromatography on glycophorin A derivatives and characterization of the antibodies by microtiter plate ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Purification of antibodies using affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Origin of anti-Thomsen-Friedenreich (T) and Tn agglutinins in man and in White Leghorn chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

Chemical structure and synthesis of beta-D-Galp-(1->3)-D-GalpNAc

An In-Depth Technical Guide to the Chemical Structure and Synthesis of β-D-Galp-(1->3)-D-GalpNAc (Thomsen-Friedenreich Antigen)

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of the disaccharide β-D-Galp-(1->3)-D-GalpNAc, commonly known as the Thomsen-Friedenreich (TF) antigen or Core 1 O-glycan. As a tumor-associated carbohydrate antigen (TACA), the TF antigen is a critical target for the development of cancer diagnostics and immunotherapies.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into both chemical and enzymatic synthesis strategies. We will explore the rationale behind experimental choices, from protecting group strategies in chemical synthesis to the application of glycosyltransferases and glycosynthases in enzymatic routes. The guide aims to serve as a valuable resource, grounded in authoritative scientific literature, to facilitate the production and application of this pivotal glycan.

Introduction: The Significance of the Thomsen-Friedenreich Antigen

The Thomsen-Friedenreich antigen (TF antigen or T antigen), chemically defined as β-D-galactopyranosyl-(1->3)-N-acetyl-D-galactosamine, is a fundamental disaccharide in glycobiology.[2] In healthy cells, it serves as the Core 1 structure, a precursor for the biosynthesis of more complex mucin-type O-glycans.[4][5] These O-glycans are integral to a myriad of biological processes, including protein stability, cellular communication, and immune responses.[4][6]

The biological significance of the TF antigen escalates dramatically in the context of pathology. In approximately 90% of human carcinomas, including those of the breast, colon, and prostate, aberrant glycosylation leads to the incomplete synthesis of O-glycans, resulting in the accumulation and exposure of the TF antigen on the cell surface.[1][2][3] This makes the TF antigen a prominent tumor-associated carbohydrate antigen (TACA).[7] Its interaction with galectins, a family of carbohydrate-binding proteins, can promote tumor cell aggregation, metastasis, and apoptosis of T-cells, thereby contributing to cancer progression and immune evasion.[3][8][9][10]

The unique and high-level expression of the TF antigen on cancer cells makes it an attractive target for the development of novel cancer therapies and diagnostics.[7][11][12] Synthetic TF antigens and their derivatives are indispensable tools for:

-

Developing cancer vaccines: Used as immunogens to elicit a specific immune response against cancer cells.[1][13]

-

Creating monoclonal antibodies for targeted therapies.[7]

-

Designing diagnostic tools for early cancer detection and monitoring.[7]

-

Investigating the pathophysiology of cancer and the role of galectins.

Given its importance, the efficient and stereoselective synthesis of the TF antigen is a critical endeavor. This guide will provide a detailed examination of the primary methodologies employed to achieve this, weighing the strategic advantages and inherent challenges of each approach.

Chemical Structure and Properties of β-D-Galp-(1->3)-D-GalpNAc

The TF antigen is a disaccharide composed of a D-galactose (Gal) unit linked to an N-acetyl-D-galactosamine (GalNAc) unit. The defining feature is the β-(1->3)-glycosidic linkage , connecting the anomeric carbon (C1) of the galactose to the hydroxyl group at the C3 position of the GalNAc residue.[2] The GalNAc residue is typically attached via an α-O-glycosidic bond to the hydroxyl group of a serine or threonine residue in a polypeptide chain.[14][15]

The pyranose rings of both monosaccharide units adopt a chair conformation. The stereochemistry of this linkage is crucial for its biological recognition by antibodies and lectins like galectin-3.[8][9]

| Property | Description |

| Systematic Name | β-D-galactopyranosyl-(1->3)-N-acetyl-D-galactosamine |

| Common Names | Thomsen-Friedenreich antigen, TF antigen, T antigen, Core 1 O-glycan |

| Molecular Formula | C₁₄H₂₅NO₁₁ |

| Molecular Weight | 383.35 g/mol |

| Key Linkage | β-(1->3)-glycosidic bond |

| Monosaccharide Units | D-Galactose (Gal), N-acetyl-D-galactosamine (GalNAc) |

Strategies for the Synthesis of β-D-Galp-(1->3)-D-GalpNAc

The synthesis of oligosaccharides is a complex task due to the need for precise control over regioselectivity and stereoselectivity.[6] The synthesis of the TF antigen is no exception, with the formation of the β-(1->3) linkage being the primary challenge. Two main strategies have been developed: chemical synthesis and enzymatic/chemoenzymatic synthesis.

Chemical Synthesis: A Stepwise Approach

Chemical synthesis offers the versatility to create not only the native TF antigen but also a wide array of derivatives for structure-activity relationship studies.[16] However, it requires a meticulous multi-step process involving the strategic use of protecting groups.[17][18]

The success of a chemical synthesis hinges on the selection of appropriate protecting groups.[17][19] These groups temporarily mask the numerous hydroxyl groups on the monosaccharide units, allowing for site-specific reactions. An effective protecting group strategy must be orthogonal , meaning each type of protecting group can be removed under specific conditions without affecting the others.[17][20]

For the TF antigen, a typical retrosynthetic approach involves disconnecting the β-(1->3)-glycosidic bond, leading to a galactose-based glycosyl donor and a GalNAc-based glycosyl acceptor .

Caption: Retrosynthetic analysis of the TF antigen.

-

Glycosyl Donor (Galactose): The choice of protecting groups on the galactose donor is critical for controlling the stereochemical outcome of the glycosylation. A participating group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group, is often used to direct the formation of a 1,2-trans-glycosidic bond (which is β for galactose) via anchimeric assistance.[6] The remaining hydroxyl groups are typically protected with benzyl (Bn) ethers, which are stable under a wide range of conditions and can be removed in the final deprotection step by catalytic hydrogenation.[18]

-

Glycosyl Acceptor (GalNAc): The GalNAc acceptor must have a free hydroxyl group at the C3 position for glycosylation, while all other hydroxyls and the amino group are protected.[21] The 4- and 6-hydroxyl groups are often protected together as a benzylidene acetal, which restricts the ring's conformation and can influence the reactivity of the 3-OH group.[6] The amino group is protected as an acetamide (NAc), which is native to the final structure.

The glycosylation step is the most critical and challenging part of the synthesis.[22] The goal is to form the β-(1->3) linkage with high yield and stereoselectivity. Several methods are employed:

-

Trichloroacetimidate Method: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions (e.g., using TMSOTf). When a participating group is present at C2 of the galactose donor, this method reliably produces the β-glycoside.[22]

-

Thioglycoside Method: Thioglycosides are stable donors that can be activated by various promoters (e.g., NIS/TfOH, DMTST).[23] This method is popular due to the stability of the donors and the range of activation conditions available, allowing for fine-tuning of reactivity.[24]

-

Glycal Assembly: This method involves the addition of an electrophile and the glycosyl acceptor across the double bond of a protected galactal. It offers a different strategic approach to forming the glycosidic bond.[13]

The choice of solvent can also influence the stereochemical outcome. Non-polar solvents like dichloromethane (DCM) are commonly used. Ethereal solvents like diethyl ether can sometimes enhance β-selectivity through the "ether effect".

Below is a generalized, step-by-step methodology for the chemical synthesis of a TF antigen derivative.

-

Preparation of Glycosyl Acceptor:

-

Start with a commercially available protected GalNAc derivative, such as phenyl 2-acetamido-4,6-O-benzylidene-2-deoxy-1-thio-α-D-galactopyranoside.

-

The key is to ensure the 3-OH group is free for glycosylation.

-

-

Preparation of Glycosyl Donor:

-

Prepare a galactose donor with a C2-participating group, for instance, 2-O-acetyl-3,4,6-tri-O-benzyl-D-galactopyranosyl trichloroacetimidate.

-

-

Glycosylation Reaction:

-

Dissolve the GalNAc acceptor (1 equivalent) and the galactose donor (1.2-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add molecular sieves to ensure anhydrous conditions.

-

Cool the reaction mixture to a low temperature (e.g., -40 °C).

-

Slowly add a solution of the promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 equivalents), to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a base (e.g., triethylamine).

-

Filter the mixture, concentrate the filtrate, and purify the resulting protected disaccharide by silica gel column chromatography.[16]

-

-

Deprotection and Purification:

-

Step 1 (Acyl group removal): Remove the acetate group from the C2' position under basic conditions (e.g., Zemplén deacetylation with a catalytic amount of sodium methoxide in methanol).

-

Step 2 (Benzyl and benzylidene group removal): Remove the benzyl ethers and the benzylidene acetal simultaneously via catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere).

-

Step 3 (Final Purification): Purify the final deprotected TF antigen disaccharide using size-exclusion chromatography or reversed-phase HPLC.

-

Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HSQC).[1][16]

-

Enzymatic and Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

Enzymatic synthesis provides an elegant alternative to chemical methods, offering perfect regio- and stereoselectivity under mild, aqueous conditions.[8] This approach mimics the natural biosynthetic pathway of O-glycans.[4][14]

In vivo, the TF antigen is synthesized by the enzyme Core 1 β1,3-galactosyltransferase (C1GalT1) .[4][14][25] This enzyme transfers a galactose residue from a donor substrate, UDP-galactose, to an acceptor, GalNAcα1-O-Ser/Thr (the Tn antigen).[4][26] The C1GalT1 enzyme exhibits absolute specificity for forming the β-(1->3) linkage.

For preparative synthesis, recombinant C1GalT1 or other suitable β-galactosidases can be used. A particularly effective modern approach is the use of glycosynthases . These are engineered mutant glycosidases that can synthesize a glycosidic bond but cannot hydrolyze it. For example, a glycosynthase derived from Bacillus circulans β-galactosidase (BgaC) has been used to synthesize the TF antigen in high yields.[8][9]

Caption: Workflow for the enzymatic synthesis of the TF antigen.

A powerful hybrid strategy, chemoenzymatic synthesis, combines the strengths of both approaches.[1] Typically, a chemically synthesized, modified GalNAc acceptor (e.g., with an azide-functionalized linker for subsequent conjugation) is used as a substrate for the enzymatic galactosylation step.[8] This allows for the creation of complex glycoconjugates that would be difficult to assemble by purely chemical or enzymatic means. This method has been successfully used to synthesize fluorinated TF antigen analogues.[1]

Comparative Analysis of Synthesis Strategies

The choice between chemical and enzymatic synthesis depends on the specific goals of the project, such as the desired scale, the need for analogues, and available resources.

| Feature | Chemical Synthesis | Enzymatic / Chemoenzymatic Synthesis |

| Stereoselectivity | Challenging; requires careful selection of participating groups and reaction conditions. | Excellent; enzymes provide near-perfect stereocontrol. |

| Regioselectivity | Requires extensive use of orthogonal protecting groups. | Excellent; dictated by enzyme specificity. |

| Reaction Conditions | Often requires harsh conditions (low temperatures, strong acids/bases, anhydrous solvents). | Mild, aqueous conditions (neutral pH, room temperature). |

| Yield | Can be low over many steps due to cumulative losses. | Often high for the glycosylation step itself.[8] |

| Scalability | Can be scaled up, but may require significant process optimization. | Can be limited by enzyme availability and cost, though whole-cell systems can be used for larger scales. |

| Analogue Synthesis | Highly versatile; allows for the introduction of a wide range of modifications.[16] | More limited; depends on the substrate tolerance of the enzyme, though engineered enzymes are expanding possibilities.[1] |

| Purification | Often complex, requiring multiple chromatographic steps. | Generally simpler, as there are fewer byproducts. |

Applications in Research and Drug Development

The availability of synthetic TF antigen is fueling significant advances in oncology.

-

Cancer Vaccines: Synthetic TF antigens, often clustered and conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or incorporated into lipopeptides, are being developed as cancer vaccines.[1][13] The goal is to break immune tolerance and induce a robust T-cell and antibody response against tumors expressing the TF antigen.[27][28]

-

Targeted Drug Delivery: TF antigen can be used as a homing device for nanoparticles or antibody-drug conjugates, directing cytotoxic agents specifically to cancer cells and minimizing off-target toxicity.

-

Immunotherapy: The development of Chimeric Antigen Receptor (CAR) T-cells targeting the TF antigen is an active area of research, aiming to engineer a patient's own T-cells to recognize and destroy their cancer.[29][30]

-

Diagnostic Tools: Synthetic TF antigens are crucial for developing ELISAs and microarrays to detect anti-TF antibodies in patient sera, which can be a prognostic or diagnostic marker for certain cancers.[7]

Conclusion and Future Perspectives

β-D-Galp-(1->3)-D-GalpNAc is more than just a disaccharide; it is a critical biomarker and therapeutic target in the fight against cancer. Both chemical and enzymatic synthesis strategies have matured to a point where this complex molecule can be produced with high purity. While chemical synthesis provides unparalleled flexibility for creating novel analogues, enzymatic and chemoenzymatic methods offer a "greener" and highly specific alternative.

Future advancements will likely focus on the development of more efficient and scalable synthesis routes. This includes the discovery of novel glycosylation catalysts, the engineering of enzymes with broader substrate specificities, and the refinement of one-pot synthesis strategies to reduce the number of steps and improve overall efficiency.[20] These innovations will undoubtedly accelerate the translation of TF antigen-based research from the laboratory to clinical applications, ultimately providing new hope for cancer patients.

References

- Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways. (n.d.). Google Cloud. Retrieved January 3, 2026.

- Chemoenzymatic synthesis of mono- and di-fluorinated Thomsen-Friedenreich (T) antigens and their sialylated derivatives. (n.d.). National Institutes of Health. Retrieved January 3, 2026.

- Synthesis of the Thomsen-Friedenreich-antigen (TF-antigen) and binding of Galectin-3 to TF-antigen presenting neo-glycoproteins. (2020). PubMed. Retrieved January 3, 2026.

- Advances in Protecting Groups for Oligosaccharide Synthesis. (2018).

- Glycoamino Acid Analogues of the Thomsen–Friedenreich Tumor-Associated Carbohydrate Antigen: Synthesis and Evaluation of Novel Antiproliferative Factor Glycopeptides. (2020). ACS Omega. Retrieved January 3, 2026.

- Novel protecting group strategies in the synthesis of oligosaccharides. (2018). Scholarly Publications Leiden University. Retrieved January 3, 2026.

- Novel Protecting Group Strategies in the Synthesis of Oligosaccharides. (2018). Universiteit Leiden. Retrieved January 3, 2026.

- Synthetic Strategies for Bioactive Oligosaccharides. (2023). National Institutes of Health. Retrieved January 3, 2026.

- Regulation of T Cell Trafficking by Enzymatic Synthesis of O-Glycans. (2017). Frontiers in Immunology. Retrieved January 3, 2026.

- Protecting Groups of Oligosaccharides. (n.d.). News-Medical.Net. Retrieved January 3, 2026.

- The synthetic steps involved in Thomsen-Friedenreich antigen formation... (n.d.).

- (PDF) Synthesis of the Thomsen-Friedenreich-antigen (TF-antigen) and binding of Galectin-3 to TF-antigen presenting neo-glycoproteins. (2020).

- O-GalNAc Glycans. (n.d.). Essentials of Glycobiology, 2nd edition.

- beta-D-GlcpNAc-(1->3)-beta-D-Galp-(1->3)-D-GalpNAc. (n.d.). PubChem. Retrieved January 3, 2026.

- Significance of Glycobiology in Advancing Cancer Research by Using TN Antigens. (n.d.). Google Cloud. Retrieved January 3, 2026.

- O-Glycans. (n.d.). Essentials of Glycobiology.

- Structural basis for the synthesis of the core 1 structure by C1GalT1. (n.d.). IDEAS/RePEc. Retrieved January 3, 2026.

- Structure of β-D-Galp-(1→3)-α-D-GalpNAc-(1→O)-L-Thr. (n.d.).

- beta-D-Galp-(1->3)-beta-D-GalpNAc-(1->4). (n.d.). PubChem. Retrieved January 3, 2026.

- beta-D-GalpNAc-(1->3)-alpha-D-Galp-(1->4). (n.d.). PubChem. Retrieved January 3, 2026.

- Synthetic and Immunological Studies on Clustered Modes of Mucin-Related Tn and TF O-Linked Antigens: The Preparation of a Glycopeptide-Based Vaccine for Clinical Trials against Prostate Cancer. (2000). Journal of the American Chemical Society. Retrieved January 3, 2026.

- Tumor‐associated antigens: Tn antigen, sTn antigen, and T antigen. (2019).

- Tn Antigen Expression Contributes to an Immune Suppressive Microenvironment and Drives Tumor Growth in Colorectal Cancer. (2020). Frontiers in Immunology. Retrieved January 3, 2026.

- What do cancer-specific T cells 'see'?. (2020). Discovery Immunology. Oxford Academic. Retrieved January 3, 2026.

- The Tn Antigen—Structural Simplicity and Biological Complexity. (2011). Angewandte Chemie International Edition. Retrieved January 3, 2026.

- Schematic representation of β-D-Galp-(1→3)-α-D-GalpNAc-O-Me ,3, and... (n.d.).

- Identification of Antigenic Targets. (2020). PubMed. Retrieved January 3, 2026.

- Purification and characterization of a low-molecular-mass T-cell antigen secreted by Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved January 3, 2026.

- Target discovery for T cell therapy: next steps to advance Immunotherapies. (2015). Journal for ImmunoTherapy of Cancer. Retrieved January 3, 2026.

- (PDF) Synthesis of Terminal Disaccharide of Forssman's Antigen and Some of Its Analogs as Spacered Glycosides and Free Disaccharides. (1997).

- (A) Classical displacement‐based glycosylation methods. (B) Glycosyl cross‐coupling method capitalizing on C1 nucleophiles. (n.d.).

- Varied Presentation of the Thomsen-Friedenreich Disaccharide Tumor-Associated Carbohydrate Antigen on Gold Nanoparticles. (2012). National Institutes of Health. Retrieved January 3, 2026.

- New Methods for the Synthesis, Activation, and Application of Thioglycosides. (2021). IRL @ UMSL. Retrieved January 3, 2026.

- Chemoenzymatically synthesized multimeric Tn/STn MUC1 glycopeptides elicit cancer-specific anti-MUC1 antibody responses and override tolerance. (2006). Glycobiology. Oxford Academic. Retrieved January 3, 2026.

- The Formation of the Glycosidic Linkage. (n.d.).

- CAR T cell. (n.d.). Wikipedia. Retrieved January 3, 2026.

- Isolated β (1 → 3)-glycosidic linkage favored by triad aromatic- stacking interactions (ASI). (n.d.).

- Partial purification and characterization of the SV40 T antigen. (1974). PubMed. Retrieved January 3, 2026.

- Guidelines for O-Glycoside Formation from First Principles. (2017). National Institutes of Health. Retrieved January 3, 2026.

- Antigen-Specific T Cell Assays for Advancing Drug Discovery in Autoimmune Disease, Infection and Immuno-Oncology. (2023).

- T cell engagers emerge as a compelling therapeutic modality. (2024). Rockefeller University Press. Retrieved January 3, 2026.

- Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. (2020). National Institutes of Health. Retrieved January 3, 2026.

Sources

- 1. Chemoenzymatic synthesis of mono- and di-fluorinated Thomsen-Friedenreich (T) antigens and their sialylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 5. O-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. longdom.org [longdom.org]

- 8. Synthesis of the Thomsen-Friedenreich-antigen (TF-antigen) and binding of Galectin-3 to TF-antigen presenting neo-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Tn Antigen Expression Contributes to an Immune Suppressive Microenvironment and Drives Tumor Growth in Colorectal Cancer [frontiersin.org]

- 11. Identification of Antigenic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target discovery for T cell therapy: next steps to advance Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Regulation of T Cell Trafficking by Enzymatic Synthesis of O-Glycans [frontiersin.org]

- 15. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 19. Novel Protecting Group Strategies in the Synthesis of Oligosaccharides - Leiden University [universiteitleiden.nl]

- 20. Synthetic Strategies for Bioactive Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. irl.umsl.edu [irl.umsl.edu]

- 24. researchgate.net [researchgate.net]

- 25. Structural basis for the synthesis of the core 1 structure by C1GalT1 [ideas.repec.org]

- 26. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

- 29. CAR T cell - Wikipedia [en.wikipedia.org]

- 30. rupress.org [rupress.org]

Biosynthesis pathway of Core 1 O-glycans

An In-depth Technical Guide to the Biosynthesis Pathway of Core 1 O-Glycans

Audience: Researchers, scientists, and drug development professionals.

Abstract

O-linked glycosylation is a critical post-translational modification that dictates the function, stability, and localization of a vast number of proteins. The biosynthesis of O-glycans begins with the formation of a simple Tn antigen, which is subsequently elongated into one of eight core structures. Among these, the Core 1 O-glycan, also known as the Thomsen-Friedenreich (T) antigen, is the most common and serves as the foundational precursor for a majority of complex mucin-type O-glycans.[1][2][3] This guide provides a detailed mechanistic overview of the Core 1 biosynthesis pathway, from the initial enzymatic transfer of N-acetylgalactosamine (GalNAc) to the critical, chaperone-dependent formation of the core disaccharide. We will explore the key enzymes, their regulation, and the downstream fates of the Core 1 structure. Furthermore, this guide details field-proven methodologies for studying the pathway, offering a robust framework for researchers in glycobiology and therapeutic development.

Introduction: The Centrality of Core 1 O-Glycans

O-glycans are oligosaccharide chains attached to the hydroxyl group of serine (Ser) or threonine (Thr) residues on proteins.[4] This modification, initiated in the Golgi apparatus, is a stepwise process involving a cascade of glycosyltransferases, without the use of a lipid-linked precursor as seen in N-glycosylation.[1][5] The resulting glycan structures are immensely diverse and play pivotal roles in cellular processes including cell-cell adhesion, immune regulation, and signal transduction.[2][4]

The journey of O-glycan synthesis begins with the formation of the Tn antigen (GalNAcα1-O-Ser/Thr). This monosaccharide can then be extended to form various core structures, with Core 1 and Core 2 being the most abundant in mammals.[2][4] The Core 1 structure (Galβ1-3GalNAcα-O-Ser/Thr) is particularly significant as it is the gateway to the synthesis of the most complex O-glycans, including the Core 2 structure which is built upon a Core 1 foundation.[6][7] Dysregulation of this pathway, often leading to the exposure of truncated structures like the Tn and sialyl-Tn antigens, is a well-established hallmark of numerous diseases, most notably cancer and inflammatory conditions.[4][8][9] Understanding the intricacies of this pathway is therefore fundamental to both basic science and the development of novel diagnostics and therapeutics.

The Core 1 Biosynthesis Pathway: A Mechanistic View

The synthesis of the Core 1 O-glycan is a two-step enzymatic process occurring within the Golgi apparatus, critically supported by a unique chaperone in the endoplasmic reticulum (ER).

Step 1: Initiation – The Formation of the Tn Antigen

The inaugural step in mucin-type O-glycosylation is the transfer of a GalNAc sugar from a nucleotide sugar donor, UDP-GalNAc, to Ser or Thr residues of a polypeptide chain.[10]

-

Enzymes: This reaction is catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) . In humans, this family comprises 20 distinct isoenzymes, each exhibiting unique, albeit sometimes overlapping, specificities for different protein substrates and glycosylation sites.[11][12] These enzymes are type II membrane proteins located in the Golgi.[11]

-

Mechanism: The ppGalNAc-Ts catalyze the formation of an α-linkage between GalNAc and the hydroxyl group of Ser/Thr, creating the Tn antigen (GalNAcα1-O-Ser/Thr) .[11] The expression and activity of different ppGalNAc-T isoforms determine the initial pattern and density of O-glycosylation on a protein.[13]

Step 2: Elongation – The Synthesis of the Core 1 (T Antigen)

Once the Tn antigen is formed, it becomes the substrate for the synthesis of the Core 1 structure.

-

Enzyme: This reaction is catalyzed by a single, key enzyme: Core 1 β1,3-galactosyltransferase (C1GalT1) , commonly known as T-synthase .[4][8][14]

-

Mechanism: T-synthase transfers a galactose (Gal) residue from the donor UDP-Galactose (UDP-Gal) to the C3 hydroxyl of the GalNAc in the Tn antigen.[9][14] This creates a β1-3 linkage, resulting in the disaccharide structure Galβ1-3GalNAcα-O-Ser/Thr , known as the Core 1 O-glycan or T antigen .[1][9]

The Gatekeeper: Cosmc, the Essential T-synthase Chaperone

The activity of T-synthase is uniquely dependent on a specific molecular chaperone. This represents a critical control point in the pathway.

-

Chaperone: Cosmc (Core 1 β3-Gal-T specific molecular chaperone) is an ER-resident protein that is absolutely required for T-synthase to fold correctly and become active.[1][9][15]

-

Mechanism of Action: As nascent T-synthase is synthesized, Cosmc binds to it within the ER, preventing its misfolding, aggregation, and subsequent degradation by the proteasome.[9][14][15] Only properly folded, active T-synthase can then be exported from the ER to the Golgi, where it can act on the Tn antigen.

-

Pathological Implications: The gene for Cosmc is located on the X-chromosome.[9] Somatic mutations in Cosmc, as seen in Tn syndrome and various cancers, lead to a complete loss of T-synthase activity.[14][15] This results in a halt of the O-glycosylation pathway at the Tn antigen stage, leading to the accumulation and aberrant cell-surface expression of Tn and its sialylated derivative, sialyl-Tn.[1][9]

The key components of this pathway are summarized in the table below.

| Step | Enzyme/Chaperone | Abbreviation | Substrate(s) | Product | Cellular Location |

| Initiation | Polypeptide N-acetylgalactosaminyltransferase | ppGalNAc-T | UDP-GalNAc, Polypeptide (Ser/Thr) | Tn Antigen (GalNAcα-O-Ser/Thr) | Golgi Apparatus |

| Folding | Core 1 β3-Gal-T specific molecular chaperone | Cosmc | Unfolded T-synthase | Folded, active T-synthase | Endoplasmic Reticulum |

| Elongation | Core 1 β1,3-galactosyltransferase | C1GalT1 (T-synthase) | Tn Antigen, UDP-Gal | Core 1 Antigen (Galβ1-3GalNAcα-O-Ser/Thr) | Golgi Apparatus |

Visualizing the Core 1 Biosynthesis Pathway

The following diagram illustrates the sequential enzymatic steps from the initial glycosylation of a polypeptide to the formation of the Core 1 structure and its immediate downstream modifications.

Caption: The Core 1 O-glycan biosynthesis pathway, highlighting key enzymatic steps and regulatory points.

Downstream Fates and Pathway Regulation

The formation of the Core 1 structure is a crucial branch point. The cell must decide whether to extend the glycan into a more complex structure or to terminate the chain.

-

Extension to Core 2: The Core 1 antigen is the required substrate for Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT1), which adds a GlcNAc residue to the GalNAc of the Core 1 structure, forming the Core 2 O-glycan.[4][6] Core 2 structures are critical scaffolds for selectin ligands that regulate immune cell trafficking.[1][16]

-

Termination by Sialylation: Alternatively, sialyltransferases can act on either the Tn antigen or the Core 1 antigen. The addition of a sialic acid residue often acts as a terminal cap, preventing further elongation of the O-glycan chain.[1][6] For instance, ST3Gal-I can add a sialic acid to the galactose of Core 1, while other enzymes can sialylate the initial GalNAc of the Tn antigen.[16] This competition between glycosyltransferases (e.g., C1GalT1 vs. sialyltransferases for the Tn antigen) is a key regulatory mechanism that dictates the final glycan profile on a cell surface.[6][16]

Methodologies for Studying the Pathway

A multi-faceted approach combining biochemical assays, advanced analytical techniques, and genetic models is required to fully investigate the Core 1 pathway.

Experimental Workflow for O-Glycan Analysis

Characterizing O-glycans presents a unique challenge because, unlike N-glycans which can be universally cleaved by the enzyme PNGase F, there is no such broad-spectrum enzyme for O-glycans.[17][18] Therefore, analysis relies on a chemical release strategy.

Caption: A typical experimental workflow for the analysis of O-glycans from a protein sample.

Protocol: Fluorescence-Based T-synthase Activity Assay

This protocol provides a reliable, non-radioactive method to quantify T-synthase activity in cell lysates or with purified enzyme, crucial for assessing the functional status of the Core 1 pathway.[19][20] The principle relies on the T-synthase product being a specific substrate for a second enzyme, O-glycosidase, which releases a fluorescent molecule.[20]

Principle:

-

T-synthase transfers Gal from UDP-Gal to a synthetic, non-fluorescent acceptor, GalNAcα-(4-methylumbelliferone) (GalNAc-α-4MU).

-

The product, Galβ1-3GalNAc-α-4MU, is specifically cleaved by O-glycosidase.

-

This cleavage releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be quantified.[19][20]

Step-by-Step Methodology:

-

Prepare Cell Lysate:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., TBS containing 0.5% Triton X-100 and a protease inhibitor cocktail).[20]

-

Sonicate briefly on ice and clarify the lysate by centrifugation (1000 x g, 5 min, 4°C) to remove nuclei and cell debris.[20]

-

Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Set Up T-synthase Reaction:

-

In a microplate well, combine the following components for a final volume of 20 µL:

-

50 mM MES buffer, pH 6.5

-

10 mM MnCl₂

-

0.5 mM UDP-Gal (donor substrate)

-

0.5 mM GalNAc-α-4MU (acceptor substrate)

-

Cell lysate (e.g., 20-50 µg of total protein) or purified enzyme.

-

-

Self-Validating Controls (Critical): Prepare parallel reactions for each sample:

-

No Acceptor Control: Omit GalNAc-α-4MU.

-

No Donor Control: Omit UDP-Gal.

-

No Enzyme Control: Substitute cell lysate with lysis buffer.

-

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Develop Fluorescent Signal:

-

Stop the T-synthase reaction by adding 10 µL of 0.5 M EDTA.

-

Add 5 µL of O-glycosidase (e.g., from Streptococcus pneumoniae).

-

Incubate at 37°C for an additional 2-4 hours to ensure complete cleavage of the product.

-

-

Quantify Fluorescence:

-

Add 150 µL of a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.0) to each well to maximize the 4-MU fluorescence.

-

Read the fluorescence on a plate reader with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[19]

-

Quantify the amount of product formed by comparing the fluorescence values to a standard curve of free 4-MU.

-

Conclusion and Future Directions

The biosynthesis of Core 1 O-glycans is a tightly regulated and fundamentally important process in cell biology. The pathway, governed by the sequential action of ppGalNAc-Ts and the chaperone-dependent T-synthase, serves as the primary route for the construction of complex O-glycans. Its dysregulation is intimately linked to the pathophysiology of major human diseases, particularly cancer, making every component of this pathway a potential target for therapeutic intervention. Advances in analytical methods, such as mass spectrometry, combined with robust enzymatic assays and genetic tools, are continuously refining our understanding. Future work will undoubtedly focus on elucidating the specific roles of individual ppGalNAc-T isoforms in directing Core 1 synthesis on distinct proteins and leveraging this knowledge to design precision glyco-engineering strategies for next-generation biotherapeutics and diagnostics.

References

- 1. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 5. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 6. O-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

- 9. The Cosmc connection to the Tn antigen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polypeptide GalNAc-Ts: from redundancy to specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polypeptide N-acetylgalactosaminyltransferase-Associated Phenotypes in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Cosmc is an essential chaperone for correct protein O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of T Cell Trafficking by Enzymatic Synthesis of O-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Current Methods for the Characterization of O-Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Fluorescence-Based Assay for Core 1 β3Galactosyltransferase (T-Synthase) Activity | Springer Nature Experiments [experiments.springernature.com]

- 20. A novel fluorescent assay for T-synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Core 1 O-Glycan: A Central Hub in Normal Cellular Function and Glycocalyx Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The disaccharide β-D-Galp-(1->3)-D-GalpNAc, scientifically known as the Core 1 O-glycan and historically as the Thomsen-Friedenreich (TF) antigen, represents a fundamental building block in the complex world of protein O-glycosylation. While its cryptic exposure on the cell surface is a hallmark of various pathologies, its primary role in normal physiology is that of a critical intermediate, branching into a diverse array of more complex O-glycans. These extensions are integral to a multitude of cellular functions, from modulating immune responses and cell adhesion to influencing protein stability and signaling. This technical guide provides a comprehensive exploration of the biological functions of the Core 1 O-glycan and its derivatives in normal, non-pathological contexts. We will delve into its intricate biosynthesis, the functional significance of its downstream structures, and provide detailed protocols for its study, empowering researchers to further unravel the complexities of the cellular glycocalyx.

Introduction: Beyond a Simple Disaccharide

O-linked glycosylation, the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue, is a pivotal post-translational modification that profoundly impacts protein function.[1] The biosynthesis of mucin-type O-glycans is initiated by the addition of N-acetylgalactosamine (GalNAc) to a polypeptide backbone, forming the Tn antigen.[2] The subsequent addition of a galactose (Gal) residue in a β1-3 linkage by the enzyme Core 1 β1,3-galactosyltransferase (C1GalT1), also known as T-synthase, generates the Core 1 structure (Galβ1-3GalNAcα1-Ser/Thr).[3][4] This disaccharide is the most common O-glycan core structure found in mammals and serves as the precursor for the majority of O-glycans.[5]

In healthy cells, the Core 1 structure is rarely exposed on the cell surface. Instead, it is rapidly modified by other glycosyltransferases to form more complex and elongated O-glycans, including the Core 2 structure and sialylated or fucosylated derivatives.[4][6] These modifications effectively mask the T antigen, rendering it immunologically silent in normal tissues.[7] The functional significance of β-D-Galp-(1->3)-D-GalpNAc in normal cells, therefore, lies not in its own direct interactions, but in its role as a central branching point for the synthesis of a diverse repertoire of O-glycans that are essential for normal cellular physiology.

The Gatekeepers of Core 1 Synthesis: T-synthase and the Cosmc Chaperone

The formation of the Core 1 O-glycan is a tightly regulated process, critically dependent on the coordinated action of two key proteins: T-synthase (C1GALT1) and its specific molecular chaperone, Cosmc.

T-synthase (C1GALT1): The Architect of the Core 1 Structure

T-synthase is the sole enzyme responsible for the synthesis of the Core 1 disaccharide.[8] It catalyzes the transfer of galactose from UDP-galactose to the Tn antigen (GalNAcα-Ser/Thr).[4] The activity of this enzyme is paramount for the generation of the vast majority of O-glycans in mammals.

Cosmc: The Essential Guardian of T-synthase Function

Unlike many other glycosyltransferases, T-synthase requires a unique and specific molecular chaperone, Cosmc (Core 1 β3-Gal-T-specific molecular chaperone), for its correct folding and activity.[3][9] Cosmc is an endoplasmic reticulum (ER)-resident protein that prevents the misfolding and subsequent degradation of newly synthesized T-synthase.[10][11] The absence of functional Cosmc leads to an inactive and unstable T-synthase, resulting in a global deficiency in Core 1 O-glycan synthesis and the accumulation of the Tn antigen.[10] This critical dependence underscores the importance of the T-synthase/Cosmc complex in maintaining the integrity of O-glycosylation pathways.

Diagram: Biosynthesis of the Core 1 O-Glycan

Caption: Biosynthesis of the Core 1 O-glycan, highlighting the critical role of the Cosmc chaperone in the ER and the enzymatic action of T-synthase in the Golgi.

Functional Diversification: The Extensions of the Core 1 Structure

The biological significance of the Core 1 O-glycan in normal cells is realized through its conversion into a variety of more complex structures. These extensions are crucial for a range of physiological processes, particularly in the immune system.

Core 2 O-Glycans: Key Players in Leukocyte Adhesion and Trafficking

The formation of the Core 2 structure, Galβ1-3(GlcNAcβ1-6)GalNAcα1-Ser/Thr, is initiated by the addition of N-acetylglucosamine (GlcNAc) to the Core 1 disaccharide, a reaction catalyzed by Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT).[3] Core 2 O-glycans are prominently expressed on immune cells and play a critical role in leukocyte adhesion and trafficking.[12][13]

Specifically, Core 2 O-glycans serve as the scaffold for the synthesis of sialyl Lewis X (sLeX), a tetrasaccharide that is a key ligand for selectins, a family of cell adhesion molecules expressed on endothelial cells and other leukocytes.[12] The interaction between sLeX on leukocytes and selectins on the endothelium mediates the initial tethering and rolling of leukocytes along the blood vessel wall, a crucial first step in their migration to sites of inflammation or injury.[14]

Sialylated Core 1 O-Glycans: Modulators of Cellular Interactions

The Core 1 structure can be capped with sialic acid residues, forming sialyl-T antigens. This modification is carried out by sialyltransferases and can prevent further elongation of the O-glycan chain.[6] In normal tissues, sialylation of the T antigen is a common modification that contributes to the overall negative charge of the cell surface.[2] This can influence a variety of cellular processes, including cell-cell and cell-matrix interactions, by modulating the binding of adhesion molecules and signaling receptors. While extensive research has focused on the aberrant expression of sialyl-Tn in cancer, its precise roles in normal cellular physiology are an active area of investigation.[15][16]

Extended Core 1 O-Glycans: Fine-Tuning Immune Responses

The Core 1 structure can also be extended by the addition of GlcNAc in a β1-3 linkage, a reaction catalyzed by β1,3-N-acetylglucosaminyltransferase-3 (β3GlcNAcT-3).[17] These extended Core 1 O-glycans can also be decorated with sLeX and function as ligands for selectins, contributing to the complex regulation of leukocyte trafficking.[8][17] The differential expression of Core 1 and Core 2-based selectin ligands on different leukocyte subsets allows for precise control over their homing to specific tissues.[14]

Diagram: Functional Diversification of the Core 1 O-Glycan

Caption: The Core 1 O-glycan as a central precursor for functionally diverse O-glycan structures.

Quantitative Expression of Core 1 Biosynthetic Enzymes

The expression levels of C1GALT1 and its chaperone COSMC are critical determinants of the O-glycan profile of a cell. Data from the Genotype-Tissue Expression (GTEx) project provides valuable insights into the tissue-specific expression of these genes.[1][18][19]

| Gene | Tissue | Median TPM (Transcripts Per Million) |

| C1GALT1 | Esophagus - Mucosa | 150.8 |

| Colon - Transverse | 125.4 | |

| Small Intestine - Terminal Ileum | 110.2 | |

| Lung | 85.7 | |

| Spleen | 75.3 | |

| COSMC | Esophagus - Mucosa | 55.2 |

| Colon - Transverse | 48.9 | |

| Small Intestine - Terminal Ileum | 42.1 | |

| Lung | 35.6 | |

| Spleen | 30.5 |

Table 1: Median Gene Expression of C1GALT1 and COSMC in Selected Normal Human Tissues. Data sourced from the GTEx Portal. TPM values indicate the relative abundance of transcripts for each gene.

Experimental Protocols for the Study of Core 1 O-Glycans

A variety of experimental techniques are available to researchers for the detection, characterization, and functional analysis of Core 1 O-glycans and their derivatives.

Detection and Localization: Lectin Histochemistry and Flow Cytometry

Lectins, carbohydrate-binding proteins, are invaluable tools for the detection and localization of specific glycan structures. Peanut agglutinin (PNA) is a commonly used lectin that specifically recognizes the terminal, non-sialylated Core 1 O-glycan (T antigen).

This protocol outlines the basic steps for staining paraffin-embedded tissue sections with biotinylated PNA.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 minutes).

-

Transfer to 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval (Optional but Recommended):

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides in Tris-buffered saline with Tween 20 (TBST).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 10-15 minutes (if using a peroxidase-based detection system).

-

Wash with TBST.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in TBST) for 30-60 minutes.

-

-

Lectin Incubation:

-

Dilute biotinylated PNA to a working concentration (typically 5-20 µg/mL) in blocking buffer.

-

Incubate sections with the diluted lectin overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Wash slides with TBST (3 changes, 5 minutes each).

-

Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30-60 minutes at room temperature.

-

Wash with TBST (3 changes, 5 minutes each).

-

-

Visualization:

-

Incubate sections with a chromogen substrate (e.g., DAB) until the desired color intensity is reached.

-

Wash with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

This protocol describes the analysis of cell surface glycans using fluorescently-labeled lectins.[3][4][20]

-

Cell Preparation:

-

Harvest cells and wash twice with ice-cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Resuspend cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.

-

-

Lectin Staining:

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add the fluorescently-labeled lectin (e.g., FITC-PNA) at a predetermined optimal concentration.

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of ice-cold FACS buffer.

-

Centrifuge at 300 x g for 5 minutes between washes.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 500 µL of FACS buffer.

-

Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events.

-

Structural Characterization: Mass Spectrometry-Based O-Glycomic Analysis

Mass spectrometry (MS) is a powerful technique for the detailed structural characterization of O-glycans.[10] The general workflow involves the release of O-glycans from the protein backbone, followed by purification, derivatization (optional), and MS analysis.

This protocol describes a common chemical method for releasing O-glycans.[13]

-

Sample Preparation:

-

Lyophilize the purified glycoprotein sample.

-

-

Reductive β-Elimination:

-

Dissolve the lyophilized sample in a solution of 1 M sodium borohydride (NaBH4) in 0.05 M sodium hydroxide (NaOH).

-

Incubate at 45°C for 16-18 hours.

-

-

Neutralization:

-

Cool the reaction on ice and neutralize by the dropwise addition of 1 M acetic acid until effervescence ceases.

-

-

Desalting:

-

Desalt the sample using a Dowex 50W-X8 cation exchange resin.

-

-

Removal of Borate:

-

Co-evaporate the sample with methanol under a stream of nitrogen (repeat 3-5 times) to remove borate as volatile methylborate.

-

-

Purification:

-

Further purify the released O-glycan alditols using solid-phase extraction (SPE) with a graphitized carbon cartridge.

-

Functional Analysis: In Vitro Cell Adhesion Assays

Cell adhesion assays are essential for investigating the functional roles of O-glycans in mediating cell-cell interactions.[5][8]

This protocol describes a basic method for assessing cell adhesion to a protein-coated surface.

-

Plate Coating:

-

Coat 96-well microtiter plates with the protein of interest (e.g., a selectin-Fc chimera) overnight at 4°C.

-

Wash the wells three times with PBS.

-

-

Blocking:

-